Polyglycerol polyricinoleate

Chocolate rheology Yield stress Casson model

Polyglycerol polyricinoleate (PGPR, E476) is a non-ionic, lipophilic emulsifier synthesized via esterification of polyglycerol with polycondensed ricinoleic acid derived from castor oil. It is characterized by a low hydrophilic-lipophilic balance (HLB) value, typically ranging from 0.4 to 4 , and is primarily employed as a rheology modifier in fat-based suspensions, particularly in chocolate manufacturing, as well as a stabilizer in water-in-oil (W/O) emulsions.

Molecular Formula C21H42O6
Molecular Weight 390.6 g/mol
Cat. No. B1241792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyglycerol polyricinoleate
SynonymsADMUL WOL
glyceran polyricinoleic acid ester
poly-PGPR
polyglycerol polyricinoleate
polyster WOL
Molecular FormulaC21H42O6
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CC=CCCCCCCCC(=O)O)O.C(C(CO)O)O
InChIInChI=1S/C18H34O3.C3H8O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2/b12-9-;
InChIKeyCJJXHKDWGQADHB-MWMYENNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and in ethanol;  soluble in ether, hydrocarbons and halogenated hydrocarbons

Structure & Identifiers


Interactive Chemical Structure Model





Polyglycerol Polyricinoleate (PGPR, E476) Procurement Specifications and Industrial Baseline


Polyglycerol polyricinoleate (PGPR, E476) is a non-ionic, lipophilic emulsifier synthesized via esterification of polyglycerol with polycondensed ricinoleic acid derived from castor oil [1]. It is characterized by a low hydrophilic-lipophilic balance (HLB) value, typically ranging from 0.4 to 4 , and is primarily employed as a rheology modifier in fat-based suspensions, particularly in chocolate manufacturing, as well as a stabilizer in water-in-oil (W/O) emulsions . Regulatory specifications mandate a hydroxyl value between 80 and 100, an acid value not exceeding 6 mg KOH/g, and a polyglycerol moiety composed of not less than 75% di-, tri-, and tetraglycerols [2].

PGPR Procurement Risk Assessment: Why Not All E476 Grades Are Interchangeable


Although PGPR is identified by a single E-number (E476), it is not a homogeneous chemical entity but rather a complex mixture of various ester species whose composition critically dictates functional performance . Commercially available PGPR products exhibit substantial variability in their molecular weight distribution, the degree of polymerization of both the polyglycerol and polyricinoleate chains, and the presence of terminal hydroxyl groups on the estolide chain [1]. These structural differences directly translate into divergent rheological efficacy: in a standardized sugar-in-oil suspension, five different commercial PGPR samples produced Herschel-Bulkley yield stress values ranging from 0.90 ± 0.06 Pa to 1.90 ± 0.18 Pa at identical dosage (3 g/kg), with the least efficient variant correlating with a higher proportion of hydroxyl groups at the estolide end [1]. Consequently, substituting one PGPR product for another without empirical validation can result in suboptimal yield stress reduction, increased cocoa butter consumption, or emulsion destabilization, undermining both product quality and cost-efficiency targets.

PGPR Comparative Performance Evidence: Quantitative Differentiation from Lecithin and Ammonium Phosphatide


Differential Yield Stress Reduction in Dark Chocolate: PGPR vs. Lecithin

PGPR and lecithin exhibit fundamentally distinct and non-interchangeable rheological effects on molten chocolate. In an industrial dark chocolate matrix (48% cocoa content), increasing lecithin concentration results in a paradoxical increase in yield stress, whereas PGPR consistently and significantly decreases yield stress even at low addition levels [1]. Specifically, in a wafer enrobing application, the Casson yield value of dark chocolate decreased from a baseline of 5.70 Pa to 4.42 Pa (0.1% PGPR), 3.32 Pa (0.15% PGPR), and 2.55 Pa (0.20% PGPR) [2]. This reduction directly correlates with enrobing efficiency (correlation coefficient = 0.8716) [2]. By contrast, lecithin at concentrations above 0.6% fails to reduce yield stress and may elevate it, constraining its utility in applications requiring low yield values [1]. The data establish that PGPR is uniquely suited for controlling yield stress, a parameter lecithin cannot independently optimize.

Chocolate rheology Yield stress Casson model

Cocoa Butter Replacement Efficiency: PGPR Enables Quantifiable Fat Reduction

PGPR enables direct, quantifiable replacement of cocoa butter (CB), the most expensive bulk ingredient in chocolate manufacturing, without compromising flow properties. In dark chocolate masses with fat content ranging from 27% to 40%, incorporation of 2% PGPR permitted a reduction in cocoa butter content of approximately 4% (absolute reduction) while maintaining processable viscosity and yield stress values [1]. Industry data corroborate this relationship, indicating that each 0.2% increment of PGPR added to a formulation allows for a 3–4% reduction in cocoa butter usage [2]. In chocolate glaze applications, a formulation containing 35% CB plus 0.49% lecithin and 0.21% PGPR (L:PGPR ratio of 7:3) achieved rheological parameters (Casson yield stress: 1.230 ± 0.297 Pa; Casson viscosity: 0.910 ± 0.127 Pa·s) statistically equivalent (p > 0.05) to a control formulation containing 40% CB with 0.7% lecithin only [3].

Cocoa butter reduction Cost optimization Fat replacement

Synergistic Lecithin-PGPR Blend Optimization: Optimal Ratio for Maximum Yield Stress Reduction

PGPR and lecithin act synergistically, and the blending ratio critically determines the extent of yield stress reduction achievable. Systematic rotational rheometry of melted dark and milk chocolate revealed that, independent of total emulsifier concentration, the yield stress is most efficiently reduced by applying mixtures of approximately 30% lecithin and 70% PGPR [1]. For total emulsifier concentrations between 4 and 6 g/kg, the lowest viscosity values were obtained with lecithin–PGPR blends of 50:50 for dark chocolate and 75:25 for milk chocolate [1]. An independent study corroborated these findings, identifying a 0.5% lecithin plus 0.1% PGPR combination (approximately 83:17 ratio) as the most appropriate for affecting both viscosity and yield point in milk chocolate [2].

Emulsifier synergy Blend optimization Milk chocolate rheology

Commercial PGPR Product Variability: Molecular Composition Drives Functional Divergence

PGPR products from different commercial suppliers exhibit significant functional heterogeneity despite meeting identical E476 specifications. In a comparative study evaluating three PGPR sources, products from providers A and B yielded water-in-oil emulsion droplets with mean diameters of 12 μm and 13 μm, respectively, when processed at 10,000 rpm using a rotor-stator device. In stark contrast, PGPR from provider C produced emulsions with a mean droplet diameter of 1.7 μm under identical processing conditions [1]. Mass spectrometric analysis attributed this difference to provider C's PGPR containing lower molecular weight units with fewer impurities, resulting in significantly lower interfacial tension at the oil-water boundary [1]. In a separate investigation of five commercial PGPR samples (3 g/kg) in a concentrated sugar-in-oil suspension, Herschel-Bulkley yield stress varied from 0.90 ± 0.06 Pa to 1.90 ± 0.18 Pa, a greater than two-fold difference, with inferior performance correlated to a higher proportion of hydroxyl groups at the estolide chain terminus [2].

Product quality variation Critical micelle concentration Emulsion droplet size

Comparative Emulsion Stabilization: PGPR vs. Sorbitan Esters, Sucrose Esters, and Ammonium Phosphatide

In a systematic comparison of food-grade lipophilic emulsifiers for stabilizing the internal interface of water-in-oil-in-water (W₁/O/W₂) double emulsions, PGPR served as the reference standard against sorbitan esters, sucrose esters (SE), native soy lecithins, ammonium phosphatide (AMP), and native oat oil [1]. Among all candidates evaluated, PGPR, SE O-170, and AMP were identified as capable of stabilizing W₁/O emulsions containing 1.5% w/w salt in the internal water phase for at least 7 days against droplet coalescence and flocculation [1]. In subsequent double emulsion salt encapsulation studies, PGPR-based formulations (0.15–0.6 g) achieved high encapsulation efficiency (>27%), while SE O-170-based emulsions exhibited maximum salt release efficacy 1.5–3.5% lower than PGPR-based emulsions during in vitro oral digestion [1]. Interfacial analysis suggested that PGPR and SE O-170 co-adsorb differently with waxy rice starch at the oil-water interface, with stronger SE-starch interactions inhibiting enzymatic starch hydrolysis and slowing emulsion destabilization [1].

W/O emulsion stability Double emulsion Salt encapsulation

Regulatory Safety Re-evaluation: ADI Increase from 7.5 to 25 mg/kg bw/day

The safety profile of PGPR (E476) has been substantiated through a comprehensive re-evaluation by the European Food Safety Authority (EFSA), resulting in a significant revision of the acceptable daily intake (ADI). The original ADI of 7.5 mg/kg body weight per day, established by the Scientific Committee for Food (SCF) in 1978, was re-assessed based on a 2-year combined chronic toxicity/carcinogenicity study [1]. The EFSA Panel on Food Additives and Nutrient Sources (ANS) derived a no observed adverse effect level (NOAEL) of 2,500 mg/kg bw per day and consequently revised the ADI upward to 25 mg/kg bw per day, a 3.3-fold increase [1]. The re-evaluation confirmed that PGPR is hydrolyzed in the gut to free polyglycerols, polyricinoleic acid, and ricinoleic acid; acute oral toxicity is low; and the compound is not of concern with regard to genotoxicity or carcinogenicity [1]. Human studies demonstrated no indication of significant adverse effects, and exposure estimates for all population groups remained below the revised ADI [1].

Food additive safety ADI Toxicology

PGPR Application Scenarios: Evidence-Backed Use Cases for Chocolate and Emulsion Systems


Precision Yield Stress Control in Chocolate Enrobing and Molding

Industrial enrobing of wafers, biscuits, and confectionery centers requires dark chocolate with a Casson yield value below approximately 4 Pa to ensure complete coverage without air bubble entrapment. Evidence demonstrates that PGPR addition at 0.10–0.20% reduces yield stress from 5.70 Pa to 2.55–4.42 Pa, achieving the rheological window required for efficient enrobing, with a direct correlation (r = 0.8716) between yield value and enrobing ratio [1]. For molded chocolate applications, the 70% PGPR / 30% lecithin blend ratio has been validated as the optimal combination for minimizing yield stress independent of total emulsifier concentration, enabling clean mold release and precise detail reproduction [2].

Cocoa Butter Cost Optimization Without Rheological Compromise

Manufacturers seeking to reduce ingredient costs while maintaining identical flow properties can substitute a portion of cocoa butter with PGPR. Evidence confirms that 2% PGPR permits an absolute 4% reduction in cocoa butter content in dark chocolate masses while preserving processable viscosity and yield stress values [3]. In chocolate glaze formulations, a combination of 35% cocoa butter with 0.49% lecithin and 0.21% PGPR yields Casson yield stress and viscosity values statistically indistinguishable (p > 0.05) from a 40% cocoa butter control with lecithin alone [4]. This substitution strategy is directly transferable to industrial formulations, with the rule of thumb that each 0.2% PGPR enables 3–4% cocoa butter displacement [5].

Stabilization of High-Internal-Phase W/O Emulsions for Reduced-Fat Products

For W/O emulsions with high internal water phase fractions (φO = 0.7–0.8), PGPR at 4% concentration produces emulsions with mean droplet diameters of approximately 5 μm and emulsification indices reaching 97% [6]. In double emulsion (W/O/W) systems designed for fat reduction or bioactive encapsulation, higher PGPR concentrations (8%) improve encapsulation yield by stabilizing the inner water droplets against coalescence during the second emulsification stage and against swelling under hypotonic conditions [7]. When electrolyte-containing internal phases (e.g., 1.5% w/w NaCl) are required, PGPR maintains emulsion stability for at least 7 days, outperforming sorbitan esters and native lecithins [8].

Procurement Quality Assurance: Differentiating Commercial PGPR Grades

Procurement specifications should include functional performance validation beyond E476 regulatory compliance. Evidence shows that commercial PGPR products from different suppliers can produce W/O emulsion droplet sizes ranging from 1.7 μm to 13 μm under identical processing conditions, with the lower value attributed to lower molecular weight units and reduced impurities [9]. Similarly, yield stress reduction efficacy in sugar-in-oil suspensions varies by a factor of 2.1 (0.90 Pa to 1.90 Pa) across five commercial samples at identical dosage (3 g/kg) [10]. These data support the implementation of incoming quality control protocols that include comparative rheological testing or droplet size analysis to ensure batch-to-batch consistency and prevent production disruptions caused by supplier or lot variability.

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